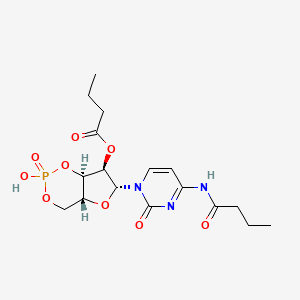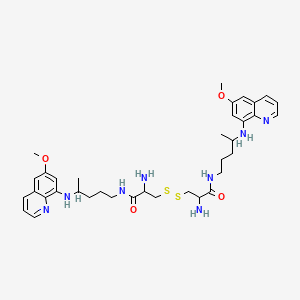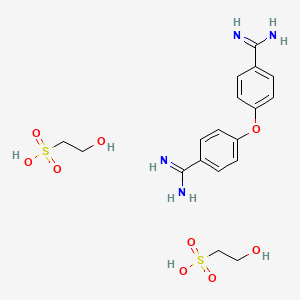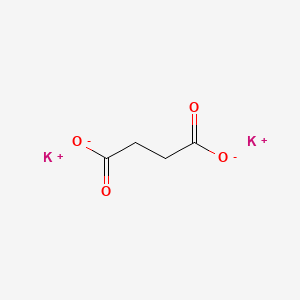
Dipotassium succinate
概要
説明
Dipotassium succinate is a polymerized potassium alkyl succinic acid ester . It has compressive properties, which make it useful as a dental material . The carboxylic group on the tetramine in this compound permits it to be hydrolyzed by water, yielding potassium hydroxide and succinic acid .
Synthesis Analysis
Succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative . Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . In traditional chemical synthesis methods, maleic anhydride from petrochemical feedstocks serves as the key substrate for succinic acid, and Ni or Pd-based catalysts have been employed for the hydrogenation of maleic anhydride to succinic acid .Molecular Structure Analysis
The molecular formula of Dipotassium succinate is C4H4K2O4 . Its average mass is 194.269 Da and its monoisotopic mass is 193.938370 Da .Physical And Chemical Properties Analysis
Dipotassium succinate has a molecular formula of C4H4K2O4 . Its average mass is 194.269 Da and its monoisotopic mass is 193.938370 Da .科学的研究の応用
Effects of DKP on Proteins and Minerals in Milk Protein Beverages
- Summary of Application: This study aimed to determine the effects of DKP addition, heat treatments, and storage time on the soluble protein composition and mineral concentration of the aqueous phase around casein micelles in 7.5% milk protein-based beverages .
- Methods of Application: Two DKP concentrations were used (0% and 0.15% wt/wt) within each of the 3 heat treatments. All beverages had no other additives and ran through heat treatment without coagulation .
- Results: The study found that beverages with 0.15% DKP had higher concentrations of supernatant protein, Ca, and P than beverages without DKP. Protein, Ca, and P concentrations were higher in MCC supernatant than in MPC supernatant when DKP was added, and these concentrations increased over storage time .
Effect of DKP on Milk Protein Beverage Viscosity and Color
- Summary of Application: This study aimed to determine the effect of addition of DKP at 3 different thermal treatments on color, viscosity, and sensory properties of 7.5% milk protein-based beverages during 15 d of storage at 4°C .
- Methods of Application: The 6 batches were no postfiltration heat treatment with added DKP (0.15%), no postfiltration heat without added DKP (0%), postfiltration high-temperature, short time (HTST) with DKP, postfiltration HTST without DKP, postfiltration direct steam injection with DKP, and postfiltration direct steam injection without DKP .
- Results: The study found that added DKP increased the apparent viscosity (AV) of both MCC- and MPC-based beverages, while increasing heat treatment decreased AV. The AV of beverages with DKP increased during 15 d of 4°C of storage for both MCC and MPC .
Response Mechanisms of Saccharomyces cerevisiae Strains to Succinic Acid
- Summary of Application: This study aimed to understand how Saccharomyces cerevisiae cells respond to succinic acid (SA). Different S. cerevisiae strains were cultivated under different concentrations of SA .
- Methods of Application: The study chose three strains with different genetic backgrounds and different tolerances to SA. These strains were cultivated under a concentration of 20 g/L SA and 60 g/L SA .
- Results: The study found that the inherent activities of small heat shock proteins, the levels of acetyl-CoA, and the strains’ potential capacity to consume SA all seem to affect the responses and tolerances of S. cerevisiae strains to SA .
Succinic Acid in Biomass Production
- Summary of Application: This study aimed to understand how Saccharomyces cerevisiae cells respond to succinic acid (SA). Different S. cerevisiae strains were cultivated under different concentrations of SA .
- Methods of Application: The study chose three strains with different genetic backgrounds and different tolerances to SA. These strains were cultivated under a concentration of 20 g/L SA and 60 g/L SA .
- Results: The study found that the inherent activities of small heat shock proteins, the levels of acetyl-CoA, and the strains’ potential capacity to consume SA all seem to affect the responses and tolerances of S. cerevisiae strains to SA .
Solubility and Thermodynamic Properties of Dipotassium Hydrogenphosphates
- Summary of Application: This study aimed to understand the solubility and thermodynamic properties of dipotassium hydrogenphosphate and disodium hydrogenphosphate in aqueous solutions at various temperatures .
- Methods of Application: The experimental solubilities of aqueous solutions were performed for K2HPO4 and Na2HPO4 from ms (exp) = 9.66 to 15.63 mol·kg −1 and ms (exp) = 0.83 to 6.60 mol·kg −1, respectively, from 298.15 to 353.15 K .
- Results: The study found that the calculated solubility needs thermodynamic properties of the binary systems based on the water activity measurements .
Succinate in the Regulation of Intestinal Inflammation
Safety And Hazards
特性
IUPAC Name |
dipotassium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOQYKPWIVSMDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4K2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889434 | |
| Record name | Butanedioic acid, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium succinate | |
CAS RN |
676-47-1 | |
| Record name | Dipotassium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5RP2087WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

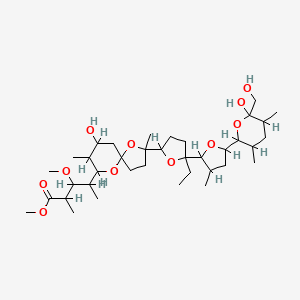
![5-Methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B1222643.png)
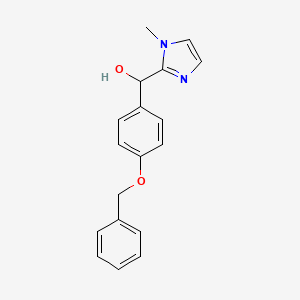
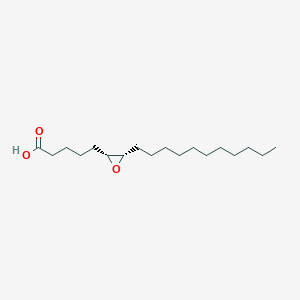
![1-[4-(1-Azepanyl)-3-fluorophenyl]-1-propanone](/img/structure/B1222649.png)
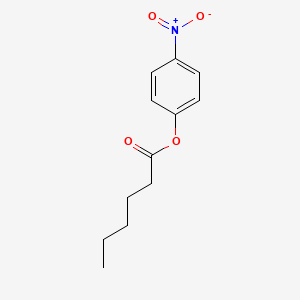
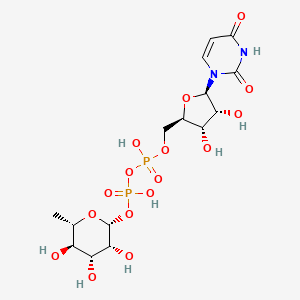
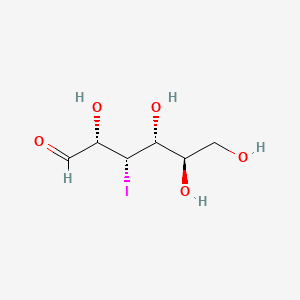
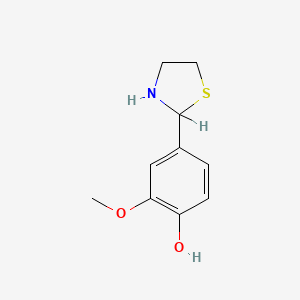
![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)

